4-methyl-1H-indole-5,6-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-6-2-3-10-7(6)4-8(11)9(5)12/h2-4,10-12H,1H3 |
InChI Key |
IVHNMMXKIUWNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=CC(=C1O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1h Indole 5,6 Diol and Its Analogs
Oxidation Pathways and Quinone Formation
The presence of the 5,6-dihydroxy system makes the indole (B1671886) ring highly susceptible to oxidation. This process is the initial and rate-limiting step in a cascade of reactions leading to the formation of polymeric pigments.
The oxidation of 5,6-dihydroxyindoles proceeds via a two-electron transfer to yield the corresponding indole-5,6-quinone (B1222607). In the case of 4-methyl-1H-indole-5,6-diol, the expected product of this oxidation is 4-methyl-1H-indole-5,6-dione. This quinone is a highly reactive electrophile. The reaction can be initiated by various chemical or enzymatic oxidizing agents.
The general pathway for the oxidation of a dihydroxyindole to its corresponding quinone is a critical step in melanogenesis. wikipedia.org The resulting indole-5,6-quinone is a pivotal intermediate that can undergo further reactions, including polymerization or reactions with nucleophiles. rsc.org The methyl group at the 4-position is expected to influence the electronic properties of the indole ring system, potentially affecting the redox potential and the subsequent reactivity of the formed quinone, although specific studies on this influence are limited.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), catalyzing the oxidation of both L-tyrosine and the subsequent dihydroxyindole intermediates. thegoodscentscompany.commdpi.com It is a copper-containing enzyme that facilitates the oxidation of catechols to their corresponding ortho-quinones. mdpi.com In the context of dihydroxyindoles, tyrosinase catalyzes the oxidation of DHI to indole-5,6-quinone. It is well-established that human tyrosinase can also oxidize DHICA, demonstrating a broader substrate specificity than its murine counterpart. researchgate.net
It is highly probable that tyrosinase and other polyphenol oxidases can also act on this compound, given the structural similarity to DHI. Peroxidases, in conjunction with hydrogen peroxide, represent an alternative enzymatic pathway for the oxidation of 5,6-dihydroxyindoles to melanin-like polymers. thegoodscentscompany.com Non-enzymatic oxidation can also occur, facilitated by atmospheric oxygen, especially in the presence of metal ions. semanticscholar.org
Table 1: Key Oxidizing Systems for Dihydroxyindoles
| Oxidizing Agent/System | Type | Role in Dihydroxyindole Transformation |
| Tyrosinase | Enzymatic (Copper-containing) | Catalyzes the oxidation of dihydroxyindoles to indole-quinones, a rate-limiting step in eumelanin (B1172464) formation. |
| Peroxidase/H₂O₂ | Enzymatic | Provides an alternative pathway for the oxidative polymerization of dihydroxyindoles. thegoodscentscompany.com |
| Ammonium (B1175870) Persulfate | Chemical | Used in laboratory settings to induce oxidation and polymerization of dihydroxyindoles under acidic conditions. acs.org |
| Fenton Reagent (Fe²⁺/H₂O₂) | Chemical | A source of hydroxyl radicals that can initiate the oxidation of dihydroxyindoles. acs.org |
| Molecular Oxygen | Chemical | Can cause spontaneous, non-enzymatic oxidation, often accelerated by trace metal ions. semanticscholar.org |
Polymerization Processes and Oligomerization Studies
The indole-5,6-quinone derivatives generated from the initial oxidation are highly unstable and readily undergo polymerization to form complex, heterogeneous polymers like eumelanin.
Eumelanin, the brown-black pigment in mammals, is primarily an oxidative polymer of DHI and DHICA. The polymerization process involves the coupling of monomeric units, which is believed to occur through a series of complex radical and/or electrophile-nucleophile reactions. The indole-5,6-quinone intermediate is a key player, capable of reacting with the nucleophilic positions of unoxidized dihydroxyindole molecules. semanticscholar.org
The polymerization of this compound is expected to follow a similar pathway, leading to a 4-methyl-eumelanin polymer. The methyl group at the C4 position would block one of the potential sites for intermolecular coupling (compared to DHI), which could influence the final polymer structure and properties. The polymerization of DHI is known to be a rapid process, leading to the formation of insoluble, dark pigments. semanticscholar.org
The characterization of eumelanin and its oligomeric precursors is challenging due to the polymer's insolubility and structural heterogeneity. Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI-MS), have been crucial in identifying oligomeric species formed during the early stages of DHI oxidation. semanticscholar.org Studies on DHI have identified various dimeric and trimeric structures, revealing that coupling occurs between different positions on the indole rings, with 2,4'- and 2,7'- linkages being common. semanticscholar.org
Table 2: Characterized Oligomers from 5,6-Dihydroxyindole (B162784) (DHI) Oxidation
| Oligomer | Proposed Linkage(s) | Method of Observation | Reference |
| DHI Dimer | 2,4'- and 2,7'- | Mass Spectrometry | semanticscholar.org |
| DHI Trimer | Various complex linkages | Mass Spectrometry | semanticscholar.org |
| DHI Tetramers/Pentamers | Inferred from degradation studies | Chemical Degradation (H₂O₂ oxidation) and Mass Spectrometry | nih.gov |
While oxidative polymerization is the most studied pathway, the reactivity of dihydroxyindoles is significantly altered under acidic conditions. In a re-examination of the oxidation of N-methyl-5,6-dihydroxyindole-2-carboxylic acid (an analog of DHICA), it was discovered that the typical oxidative polymerization pathway is inhibited at acidic pH. acs.org Instead, a competing pathway emerges, leading to a complex mixture of products.
Under these acidic conditions, the oxidation can lead to a straightforward cyclotrimerization, forming diindolocarbazole derivatives. acs.org This reaction highlights a distinct, non-melanogenic transformation pathway for dihydroxyindoles that is controlled by pH. This acid-promoted reaction involves the formation of trimers through a different mechanism than the radical coupling observed in eumelanin synthesis. This suggests that the polymerization of this compound could also be directed away from melanin formation and towards other complex heterocyclic structures by controlling the acidity of the reaction medium.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1h Indole 5,6 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
The ¹H NMR spectrum of 4-methyl-1H-indole-5,6-diol is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromatic system and the substituent groups.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with chemical shifts indicating the electronic environment and hybridization of the carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | ~10.5 | - |
| 2 | ~7.0 | ~123.0 |
| 3 | ~6.3 | ~101.0 |
| 4-CH₃ | ~2.2 | ~15.0 |
| 4 | - | ~115.0 |
| 5-OH | ~8.5 | - |
| 5 | - | ~142.0 |
| 6-OH | ~8.3 | - |
| 6 | - | ~140.0 |
| 7 | ~6.8 | ~105.0 |
| 3a | - | ~125.0 |
| 7a | - | ~130.0 |
Note: These are predicted values based on computational models and data from similar indole (B1671886) structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms. For this compound, HSQC would confirm the assignments made in the 1D spectra by showing cross-peaks between each proton and the carbon it is attached to (e.g., H-2 with C-2, H-7 with C-7).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). This is instrumental in connecting the different parts of the molecule. Key expected HMBC correlations for this compound would include correlations from the 4-CH₃ protons to C-3, C-4, and C-5, and from the N-H proton to C-2, C-3a, and C-7a, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation. In this case, NOESY could show correlations between the 4-CH₃ protons and the proton at C-3, as well as the 5-OH proton, confirming their spatial proximity.
¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom in the indole ring. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization, substitution, and participation in hydrogen bonding. For this compound, the ¹⁵N chemical shift would be expected in the range typical for pyrrole-like nitrogens. In studies of indole, the ¹⁵N chemical shift is around -230 to -250 ppm relative to nitromethane. The presence of the methyl and hydroxyl groups would cause slight shifts from the parent indole value.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation pattern. For this compound (molecular formula C₉H₉NO₂), the expected exact mass is approximately 163.0633 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of a methyl group ([M-15]⁺), followed by the loss of CO, which is characteristic of phenols.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z (charge-to-mass ratio) | Ion | Description |
| 163 | [M]⁺˙ | Molecular Ion |
| 148 | [M-CH₃]⁺ | Loss of a methyl radical |
| 120 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C stretching of the aromatic rings would be observed in the 1450-1620 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also show these characteristic vibrations, but with different relative intensities. The aromatic ring vibrations are typically strong in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200-3500 (broad) | IR |
| N-H Stretch | ~3400 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1450-1620 | IR, Raman |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be similar to that of other dihydroxyindoles, with absorption maxima in the UV region. Indole itself has two main absorption bands, a stronger one around 260-270 nm (¹Lₐ band) and a weaker, longer-wavelength one around 280-290 nm (¹Lₑ band). The hydroxyl and methyl substituents would cause a red-shift (bathochromic shift) of these bands.
Fluorescence Spectroscopy: Many indole derivatives are fluorescent. Upon excitation at an appropriate wavelength (e.g., one of the absorption maxima), this compound would be expected to emit light at a longer wavelength. The fluorescence emission spectrum is sensitive to the polarity of the solvent and can provide information about the excited state of the molecule. The fluorescence of substituted indoles is a widely studied phenomenon, with emission properties being highly dependent on the nature and position of the substituents. nih.govrsc.orgcore.ac.ukresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, making it exceptionally well-suited for studying the radical intermediates formed during the oxidation of this compound. The oxidation of dihydroxyindoles, key precursors in eumelanin (B1172464) biosynthesis, proceeds through one-electron transfer steps, generating transient semiquinone radicals. swan.ac.ukrsc.org These radicals are critical to the subsequent polymerization process that forms melanin (B1238610). researchgate.net
Upon one-electron oxidation, this compound is expected to form a semiquinone radical intermediate. The unpaired electron in this radical is delocalized over the aromatic ring system. EPR spectroscopy can provide detailed information about the electronic structure and environment of this radical. The primary parameters obtained from an EPR spectrum are the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N).
Studies on the closely related compound, 5,6-dihydroxyindole (B162784) (DHI), have shown that the one-electron oxidation product is the corresponding semiquinone radical. rsc.org The EPR spectrum of the DHI semiquinone radical is influenced by pH, indicating the presence of different protonated forms of the radical. swan.ac.uk For instance, changes in the isotropic g-value from approximately 2.0034 to 2.0043 with increasing pH have been observed for DHI semiquinone, suggesting deprotonation at higher pH values. swan.ac.uk
The presence of the methyl group at the 4-position in this compound is expected to influence the properties of the corresponding semiquinone radical. This influence can manifest in several ways:
Electronic Effects: The electron-donating nature of the methyl group may affect the spin density distribution within the aromatic ring of the semiquinone radical.
Hyperfine Coupling: The protons of the methyl group will introduce additional hyperfine splittings in the EPR spectrum, providing a unique signature for this specific radical.
Reactivity: The steric and electronic effects of the methyl group could alter the decay kinetics and subsequent reactions of the semiquinone radical compared to the unsubstituted DHI radical.
The decay of the semiquinone radical of DHI has been shown to result in the formation of longer-lived product(s), potentially involving the formation of a reactive quinone-methide. rsc.org Similar reaction pathways are plausible for the radical derived from this compound.
EPR spectroscopy is not only used to identify the primary radical intermediates but also to monitor their kinetics and subsequent reactions. Pulse radiolysis techniques coupled with spectrophotometric detection have been employed to study the formation and decay of semiquinone radicals from DHI and its N-methylated analogue, providing rate constants for their interactions. rsc.org Such studies on this compound would be invaluable in elucidating its detailed oxidation mechanism.
Furthermore, EPR studies on melanin polymers, which are the final products of dihydroxyindole oxidation, reveal a stable free radical signal. researchgate.net The characteristics of this signal in melanins derived from this compound could provide insights into the structure and properties of the resulting polymer.
| Compound/Radical | g-value | Key Observations | Reference |
| 5,6-Dihydroxyindole Semiquinone | ~2.0034 - 2.0043 | pH-dependent g-value, indicating different protonation states. | swan.ac.uk |
| Dopa Melanin | g_iso = 2.0036 ± 0.0002 | EPR signal intensity is dependent on microwave power. | acs.org |
| Cysteinyldopa Melanin | g_iso = 2.0050 ± 0.0002 | Exhibits faster relaxation dynamics compared to dopa melanin. | acs.org |
Table 1. EPR Parameters of Related Dihydroxyindole Radicals and Melanins
Theoretical and Computational Studies of 4 Methyl 1h Indole 5,6 Diol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, offering a deep understanding of a compound's chemical nature.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like indole (B1671886) derivatives.
DFT studies on indole systems are used to determine key electronic parameters that govern reactivity. nih.govsemanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily excited. nih.gov
Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. semanticscholar.orgresearchgate.net For a compound like 4-methyl-1H-indole-5,6-diol, the MEP map would likely show negative potential (red/yellow areas) around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack, and positive potential (blue areas) around the hydroxyl and N-H protons, indicating sites for nucleophilic interaction.
Furthermore, DFT is employed to predict spectroscopic properties. Studies on related compounds like 5,6-dihydroxyindole (B162784) oligomers have shown that DFT can accurately predict UV-visible absorption spectra. nih.gov The calculations help interpret electronic transitions, such as the π → π* transitions common in aromatic systems, which are responsible for their UV absorption characteristics. semanticscholar.org The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining results that correlate well with experimental data. researchgate.net
| Parameter | Description | Significance in Indole Systems |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; related to ionization potential. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; related to electron affinity. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, kinetic stability, and electronic transitions. semanticscholar.org |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. Excited state dipole moments are often higher than ground state moments, indicating a more polar excited state. researchgate.net |
| Polarizability | The ability of the electron cloud to be distorted by an electric field | Important for understanding non-linear optical (NLO) properties. nih.gov |
Ab initio methods, such as Hartree-Fock (HF) and more advanced techniques like Coupled-Cluster (CC), are based on first principles without using experimental data for parametrization. While computationally more intensive than DFT, they can provide very high accuracy, especially for excited-state properties.
Studies on 5,6-dihydroxyindole (DHI) have utilized high-level ab initio methods like the approximated singles and doubles coupled-cluster (CC2) to investigate its photophysics. researchgate.net These calculations have predicted that upon photoexcitation, DHI can undergo excited-state intramolecular proton transfer (ESIPT). researchgate.net Specifically, a proton is predicted to transfer from the hydroxyl group at the 5-position to the carbon at the 4-position. Such photochemical pathways are critical for understanding how these molecules dissipate energy from UV radiation, a key aspect of the function of eumelanins, of which DHI is a building block. nih.gov
To accurately describe photochemical deactivation pathways, especially in regions where electronic states become degenerate, multireference methods like the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary. researchgate.net These methods are capable of mapping potential energy surfaces and identifying conical intersections (CIs), which are molecular geometries where different electronic states have the same energy. CIs act as efficient funnels for rapid, non-radiative decay from an excited state back to the ground state, explaining the ultrafast decay processes observed in melanin-related molecules. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the behavior of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.
MD simulations are particularly useful for conformational analysis. For a molecule like this compound, MD can explore the rotational freedom around single bonds and the flexibility of the ring system, identifying the most stable, low-energy conformations in different environments (e.g., in a vacuum, in water).
A major application of MD is in studying ligand-protein interactions. researchgate.net In studies of other indole derivatives designed as receptor ligands, MD simulations have been used to assess the stability of the ligand within the protein's binding site. mdpi.com By running simulations for nanoseconds or longer, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein. A stable RMSD over time suggests that the ligand has found a stable binding pose and the protein structure is not significantly perturbed. mdpi.com The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the protein chain are flexible and which are constrained by the ligand's presence. mdpi.comnih.gov These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of the binding process.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR).
In a typical QSAR study of indole derivatives, various molecular descriptors are calculated for a set of molecules with known biological activity (e.g., enzyme inhibition). nih.gov These descriptors quantify different aspects of the molecule's structure, such as its steric (e.g., molecular weight, surface area), electronic (e.g., HOMO/LUMO energies, atomic charges), and hydrophobic properties. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.net
For example, a QSAR model for indole derivatives acting as COX-2 inhibitors revealed that inhibitory activity was correlated with descriptors like the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the HOMO. nih.gov A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
Similarly, QSPR models relate molecular structure to physical properties. Studies on phenylindole derivatives have successfully used descriptors selected by genetic algorithms (GA) and MLR to predict thermodynamic properties like the Gibbs free energy (ΔG) and enthalpy of formation (ΔHf). researchgate.net Such models are valuable in materials science and drug development for predicting properties that may be difficult or time-consuming to measure experimentally.
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. nih.gov |
| Steric/Topological | Molecular Weight | Size of the molecule. science.gov |
| Thermodynamic | Gibbs Free Energy (ΔG) | Spontaneity of a process, binding affinity. researchgate.net |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water, membrane permeability. |
| Structural | Number of H-bond donors/acceptors | Potential for specific intermolecular interactions. nih.gov |
Molecular Docking and Chemoinformatics for Receptor Binding and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest energy, which is assumed to be the most stable and representative binding pose.
For this compound, docking could be used to predict its binding affinity and interactions with various protein targets. Docking studies on similar indole derivatives have successfully predicted their binding to enzymes like cyclooxygenase and lanosterol (B1674476) 14a-demethylase. researchgate.netmdpi.com The results of a docking simulation provide a binding score (an estimate of binding affinity) and a detailed 3D view of the ligand-receptor complex. This allows researchers to identify key interactions, such as:
Hydrogen bonds: Typically formed between the hydroxyl groups of the diol and polar residues in the protein's active site.
Hydrophobic interactions: Involving the indole ring system and nonpolar protein residues. mdpi.com
π-π stacking or π-cation interactions: Where the aromatic indole ring interacts with aromatic side chains (e.g., phenylalanine, tyrosine) or positively charged residues (e.g., lysine, arginine) in the receptor. mdpi.com
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of receptor binding, chemoinformatics tools can be used to screen vast virtual libraries of molecules (containing thousands or millions of compounds) against a protein target using high-throughput docking. researchgate.net This in silico screening can quickly identify potential "hits"—molecules that are predicted to bind well to the target. For instance, a database of all known indole-containing compounds could be screened against a specific enzyme to identify novel potential inhibitors, which can then be synthesized and tested experimentally. researchgate.net This approach significantly accelerates the early stages of drug discovery.
Biochemical Roles and Biological Mechanisms of Action for Indole 5,6 Diols
Intermediary Role in Eumelanin (B1172464) Biosynthesis
Indole-5,6-diols are central building blocks in the complex process of eumelanin synthesis. Their formation is the result of a series of enzymatically controlled and spontaneous chemical reactions that convert the amino acid tyrosine into a polymerized pigment.
The biosynthesis of eumelanin begins with the amino acid L-tyrosine. Through the action of the enzyme tyrosinase, tyrosine is first hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA). Tyrosinase then further oxidizes DOPA into dopaquinone (B1195961), a highly reactive intermediate mdpi.com.
Dopaquinone stands at a critical branching point in melanogenesis. In the absence of thiol compounds (like cysteine), it undergoes a spontaneous intramolecular cyclization to form leucodopachrome (B102365) (also known as cyclodopa). A redox exchange reaction between leucodopachrome and another molecule of dopaquinone yields dopachrome (B613829), a distinct orange-red intermediate, and regenerates a molecule of DOPA mdpi.com.
Dopachrome itself is unstable and is the immediate precursor to the dihydroxyindoles. It can follow two main pathways:
Spontaneous Decarboxylation: Dopachrome can spontaneously lose its carboxyl group to rearrange into 5,6-dihydroxyindole (B162784) (DHI) mdpi.com.
Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase catalyzes the rearrangement of dopachrome into the more stable 5,6-dihydroxyindole-2-carboxylic acid (DHICA) researchgate.net.
The subsequent oxidative polymerization of DHI and DHICA leads to the formation of the final eumelanin pigment nih.gov.
The process of melanogenesis is tightly regulated by a family of related enzymes known as tyrosinase-related proteins (TRPs).
Tyrosinase (TYR): This is the rate-limiting enzyme in the pathway, initiating the entire process by catalyzing the first two steps: the hydroxylation of tyrosine to DOPA and the oxidation of DOPA to dopaquinone nih.gov. Human tyrosinase also exhibits DHICA oxidase activity, meaning it can catalyze the oxidation of DHICA, facilitating its incorporation into the growing melanin (B1238610) polymer nih.govresearchgate.net.
Dopachrome Tautomerase (DCT or TRP-2): This enzyme specifically channels dopachrome towards the formation of DHICA, preventing its spontaneous conversion to DHI researchgate.net. This enzymatic control is crucial for determining the final composition and properties of the melanin pigment.
Tyrosinase-Related Protein 1 (TRP-1): The function of TRP-1 can differ between species. In mice, TRP-1 acts as a DHICA oxidase, oxidizing DHICA to indole-5,6-quinone-2-carboxylic acid mdpi.comnih.gov. However, in humans, TRP-1 appears to lack this specific activity. Instead, human tyrosinase is responsible for DHICA oxidation nih.govresearchgate.net. The role of human TRP-1 may involve oxidizing DHI or stabilizing the tyrosinase enzyme mdpi.com.
| Enzyme | Abbreviation | Primary Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Tyrosinase | TYR | Initiates and controls the rate of melanin synthesis; also exhibits DHICA oxidase activity in humans. | L-Tyrosine, L-DOPA, DHICA (human) | DOPA, Dopaquinone, Oxidized DHICA |
| Dopachrome Tautomerase | DCT (TRP-2) | Catalyzes the conversion of dopachrome to DHICA. | Dopachrome | DHICA |
| Tyrosinase-Related Protein 1 | TRP-1 | Functions as a DHICA oxidase in mice; role in humans may involve DHI oxidation or tyrosinase stabilization. | DHICA (mice), DHI (human, proposed) | Indole-5,6-quinone-2-carboxylic acid (mice) |
The final properties of eumelanin—including its color, photoprotective capacity, and antioxidant activity—are significantly influenced by the ratio of DHI to DHICA units in the polymer. A higher proportion of DHICA is associated with lighter, brownish melanins that possess a strong absorption in the UVA/UVB range and marked antioxidant properties nih.govmdpi.com. Conversely, DHI-rich melanins are typically black and provide broad-spectrum visible light absorption mdpi.com.
Studies of human skin have shown that eumelanin is composed of approximately 35% DHI and 41% DHICA moieties, and this ratio remains relatively constant regardless of the degree of pigmentation nih.gov. The high relative content of DHICA may be a key factor in imparting the epidermis with its intrinsic antioxidant properties nih.gov.
Intrinsic Antioxidant Properties and Mechanisms of Reactive Oxygen Species Scavenging
Indole-5,6-diols are potent antioxidants. Their chemical structure, featuring a catechol-like dihydroxyl group on the indole (B1671886) ring, allows them to effectively scavenge reactive oxygen species (ROS).
Research has demonstrated that DHICA, in particular, is a powerful inhibitor of oxidative processes. In model studies of oxidative stress, such as the Fenton-induced oxidation of deoxyribose, DHICA proved to be a more efficient hydroxyl radical (HO•) scavenger than typical antioxidants nih.gov. The mechanism involves the efficient interaction of the dihydroxyindole with hydroxyl radicals, leading to the formation of indolesemiquinone species. These semiquinones can then be converted into melanin pigments through self-coupling reactions nih.gov.
Interestingly, DHI can exhibit both pro-oxidant and antioxidant behaviors depending on the chemical environment. At low ratios of DHI to iron ions, it can act as a pro-oxidant by recycling Fe(II) ions, which perpetuates the Fenton reaction. However, at higher ratios, its antioxidant, radical-scavenging properties dominate nih.gov. This dual capacity highlights the complex role these precursors play in modulating cellular responses to oxidative stress.
Role in Invertebrate Immune Responses: Antibacterial, Antifungal, and Antiviral Activities
In many invertebrates, particularly insects, the melanogenesis pathway is a critical component of the innate immune system. The production of melanin, a process known as melanization, is used to encapsulate and kill invading pathogens. 5,6-dihydroxyindole is a key effector molecule in this defense mechanism nih.gov.
When an insect is wounded or infected, an enzymatic cascade is triggered that activates the enzyme phenoloxidase (PO). Phenoloxidase generates highly reactive quinones and other intermediates, including DHI nih.govnih.gov. DHI itself exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against:
Bacteria and Fungi: DHI is recognized for its antibacterial and antifungal properties as part of the insect defense response nih.govwikipedia.org.
Viruses: Studies have shown that DHI and its oxidation products can inactivate baculoviruses and lambda bacteriophages nih.govnih.govmedchemexpress.com.
Parasites: DHI is toxic to the eggs of parasitic wasps, demonstrating an anti-parasitic function nih.govnih.govmedchemexpress.com.
The mechanism of this toxicity involves the high reactivity of DHI, which leads to DNA polymerization, protein crosslinking, and eventual cell lysis in pathogens nih.gov. This rapid, localized production of a toxic compound allows insects to effectively neutralize threats. The instantaneous polymerization of DHI into melanin at the site of infection or injury also serves a physical purpose, limiting blood loss and physically entrapping pathogens nih.gov.
| Target Pathogen | Observed Effect | Proposed Mechanism |
|---|---|---|
| Bacteria | Inhibition / Killing | Cellular damage via reactive intermediates |
| Fungi | Inhibition / Killing | Cellular damage via reactive intermediates |
| Viruses (Baculovirus, Bacteriophage) | Inactivation | Disruption of viral integrity and function |
| Parasitic Wasps | Toxicity to eggs (ovicidal) | Cytotoxic effects on developing embryos |
Enzymatic Catalysis and Biotransformations of Indole Derivatives Beyond Melanogenesis
While the primary and most studied fate of DHI and DHICA is polymerization into melanin, they are involved in other enzymatic transformations and metabolic pathways.
The most prominent enzymatic reaction is their oxidation into the corresponding quinones. DHI is oxidized to indole-5,6-quinone (B1222607), and DHICA is oxidized to indole-5,6-quinone-2-carboxylic acid nih.gov. This conversion is catalyzed by tyrosinase in humans and, in the case of DHICA in mice, by TRP-1 nih.govresearchgate.net. Although this step is integral to melanogenesis, it represents a specific biotransformation of the dihydroxyindole molecule. Dopaquinone can also directly oxidize DHI through a redox exchange reaction bohrium.com.
Beyond pigmentation, DHI is implicated in the human metabolic disorder hawkinsinuria wikipedia.orghmdb.ca. This rare, inherited condition of tyrosine metabolism involves the accumulation of a metabolite that, upon excretion, forms a complex with 4-hydroxyphenylpyruvic acid, which is related to the tyrosine pathway that also produces DHI. This connection indicates that dihydroxyindoles participate in metabolic pathways outside of melanin production, although these are less well-characterized.
Further research into other potential biotransformations, such as methylation or glycosylation of these indole derivatives by other enzyme systems, remains limited, with the majority of scientific focus placed on their role in oxidation and polymerization reactions.
Substrate Specificity and Catalytic Mechanisms of Indole-Metabolizing Enzymes
The metabolism of indole-5,6-diols is carried out by a range of enzymes with varying degrees of substrate specificity. The primary enzymes involved in the processing of these compounds are tyrosinase and cytochrome P450 monooxygenases.
Tyrosinase and Tyrosinase-Related Proteins:
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. nih.govnih.gov It catalyzes the oxidation of phenols to quinones. In the context of melanin synthesis, tyrosinase and tyrosinase-related protein 1 (TRP1) are involved in the oxidation of 5,6-dihydroxyindoles. nih.gov The catalytic cycle of tyrosinase involves a dinuclear copper center that cycles between different oxidation states (met, oxy, and deoxy) to facilitate the hydroxylation of monophenols and the oxidation of diphenols. nih.govbohrium.commdpi.com
The substrate specificity of tyrosinase is broad, allowing it to act on various phenolic compounds, including DHI. mdpi.com The presence of a methyl group at the 4-position of the indole ring, as in 4-methyl-1H-indole-5,6-diol, would likely influence its interaction with the active site of tyrosinase, potentially altering the rate of oxidation compared to the unsubstituted DHI. The catalytic mechanism involves the binding of the dihydroxyindole substrate to the copper active site, followed by a two-electron oxidation to form the corresponding indole-5,6-quinone. nih.govnih.gov
Cytochrome P450 Enzymes:
Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. mdpi.commdpi.com Several CYP isoforms, such as CYP2A6, CYP2C19, and CYP2E1, have been shown to catalyze the oxidation of indole. uq.edu.auresearchgate.netnih.gov The catalytic cycle of CYP enzymes involves the activation of molecular oxygen at a heme iron center to form a highly reactive ferryl-oxo intermediate (Compound I), which is responsible for substrate oxidation. nih.govnih.gov
The substrate specificity of CYP enzymes is determined by the architecture of their active sites. While specific studies on the metabolism of this compound by CYPs are not available, it is plausible that these enzymes could hydroxylate the indole ring or the methyl group. The oxidation of the indole nucleus by CYPs can lead to the formation of various products, including oxindoles, isatin, and dimeric conjugates. uq.edu.aunih.gov
Interactive Data Table: Enzymes Metabolizing Indole Derivatives
| Enzyme Family | Specific Enzymes | General Substrates | Catalytic Mechanism | Potential Products |
| Tyrosinases | Tyrosinase, TRP1 | Dihydroxyindoles | Oxidation via copper center | Indole-5,6-quinones |
| Cytochrome P450s | CYP2A6, CYP2C19, CYP2E1 | Indole and derivatives | Monooxygenation via heme-iron | Hydroxylated indoles, oxindoles, dimeric compounds |
Enzymatic Formation and Cleavage of Carbon-Carbon Bonds in Indole Chemistry
The enzymatic manipulation of carbon-carbon (C-C) bonds is a fundamental process in the biosynthesis and degradation of many natural products, including those derived from indole.
Enzymatic Formation of Carbon-Carbon Bonds:
In the context of indole-5,6-diols, the most significant C-C bond-forming reactions occur during the polymerization of their corresponding quinones to form melanin. nih.gov Following the enzymatic oxidation of 5,6-dihydroxyindoles to indole-5,6-quinones by tyrosinase, these highly reactive intermediates undergo spontaneous and enzyme-assisted polymerization. nih.govnih.gov This process involves the formation of C-C bonds between indole units, leading to the assembly of the complex melanin biopolymer. researchgate.netnih.gov
Cytochrome P450 enzymes can also catalyze C-C bond formation through oxidative coupling reactions. nih.govnih.govmdpi.comresearchgate.net For instance, P450s can catalyze the dimerization of indole moieties to form complex alkaloids. nih.gov This type of reaction involves the generation of radical intermediates that subsequently couple to form a new C-C bond.
Enzymatic Cleavage of Carbon-Carbon Bonds:
The degradation of the indole ring often involves enzymatic C-C bond cleavage. While not a primary fate of 5,6-dihydroxyindoles in melanin biosynthesis, indole degradation pathways in microorganisms involve the cleavage of the heterocyclic or carbocyclic ring. nih.gov These pathways often initiate with hydroxylation of the indole ring, followed by the action of dioxygenases that catalyze the cleavage of C-C bonds. nih.gov For example, indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the cleavage of the C2-C3 bond of the indole ring of tryptophan. nih.gov Although IDO does not typically act on simple indoles, other microbial dioxygenases can cleave the C-C bonds within the indole nucleus as part of a metabolic degradation pathway. nih.gov
The general mechanism for enzymatic C-C bond cleavage often involves the oxidation of the carbon atoms adjacent to the bond to be cleaved, which destabilizes the bond and facilitates its rupture. nih.govusu.edu
Interactive Data Table: Enzymatic C-C Bond Manipulations in Indole Chemistry
| Process | Enzyme Class | Key Reaction | Substrate Type | Product Type |
| C-C Bond Formation | Tyrosinases | Oxidative Polymerization | Dihydroxyindoles | Melanin Polymers |
| C-C Bond Formation | Cytochrome P450s | Oxidative Coupling | Indole Monomers | Dimeric Indoles |
| C-C Bond Cleavage | Dioxygenases | Ring Cleavage | Indole Derivatives | Aliphatic products |
Structure Activity Relationship Sar Studies of 4 Methyl 1h Indole 5,6 Diol Analogs
Influence of Methyl Substitution on the Biochemical and Chemical Reactivity of Indole-5,6-diols
The position of a methyl substituent on the indole-5,6-diol ring is a critical determinant of its chemical reactivity and biological specificity. Methylation can alter the electron density at various positions, influence the stability of reactive intermediates, and sterically hinder or facilitate interactions with biological molecules.
C-4 Substitution : A methyl group at the C-4 position, as in 4-methyl-1H-indole-5,6-diol, is expected to influence the reactivity of the benzene (B151609) portion of the molecule. The electron-donating nature of the methyl group can increase the electron density of the aromatic ring, potentially making the catechol moiety more susceptible to oxidation. The C-4 and C-7 positions are known sites for oxidative coupling in the parent DHI molecule. researchgate.netresearchgate.net A methyl group at C-4 would block this position from participating in polymerization reactions, thereby altering the structure of resulting oligomers and potentially increasing the lifetime of reactive quinone intermediates by preventing this specific pathway of degradation.
C-2 Substitution : The C-2 position of the DHI is highly nucleophilic and a dominant site of reactivity, particularly in oxidative coupling reactions that lead to the formation of dimers and higher oligomers. researchgate.netunina.it Introducing a methyl group at C-2 would sterically block this primary reaction site. This would redirect reactivity towards other positions, such as C-4 and C-7, fundamentally changing the polymerization pathway and the structure of the resulting products.
N-1 Substitution : Methylation at the N-1 position (the indole (B1671886) nitrogen) prevents hydrogen atom donation from this site and alters the electronic distribution within the pyrrole (B145914) ring. Studies on N-methyl-5,6-dihydroxyindole have shown that it still undergoes oxidative polymerization, typically through the C-2, C-4, and C-7 positions. researchgate.net However, the absence of the N-H proton can affect the stability of radical intermediates and influence interactions with biological targets where the N-H group might act as a hydrogen bond donor.
Modification of the 5- and 6-hydroxyl groups is a key strategy for modulating the activity of indole-5,6-diols. These hydroxyls are central to the compound's antioxidant properties and its ability to be oxidized into reactive quinones.
Methylation (Dimethoxyindoles) : Converting the hydroxyl groups to methoxy (B1213986) groups, as seen in 5,6-dimethoxyindole (B14739) derivatives, prevents oxidation to the corresponding quinone. This modification stabilizes the molecule significantly. While this change eliminates the catechol-related antioxidant activity based on hydrogen donation, it can introduce other biological activities. For example, 5,6-dimethoxyindole-2-carboxylic acid is a key intermediate in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), another crucial melanin (B1238610) precursor. nih.gov The methoxy groups can be strategically used as protecting groups during synthesis, to be removed in a final step to yield the active diol. nih.gov
Acetylation (Diacetoxyindoles) : Acetylation of the hydroxyl groups to form esters, such as 5,6-diacetoxyindole, is another common protection strategy used in chemical synthesis and analysis. unina.it This modification renders the compound stable to oxidation. In biological systems, esterases may cleave the acetyl groups, releasing the active dihydroxyindole form. This approach can be used in prodrug design to improve stability and bioavailability.
SAR in Enzyme Inhibition and Receptor Binding Studies
The structural features of this compound and its analogs make them attractive candidates for targeting specific enzymes and receptors. The indole scaffold is a common motif in many biologically active molecules, and the dihydroxy pattern allows for specific interactions, including hydrogen bonding and metal chelation.
A significant biological target for 5,6-dihydroxyindole (B162784) analogs is the Nuclear Receptor Related 1 protein (Nurr1), a transcription factor crucial for the maintenance of dopaminergic neurons. nih.govbiorxiv.org DHI, an endogenous metabolite of dopamine (B1211576), has been identified as a natural ligand for Nurr1. acs.org It is believed to bind to a ligand-binding domain (LBD), potentially forming a covalent adduct with a cysteine residue via its oxidized quinone form. biorxiv.org
SAR studies have explored how modifications to the DHI scaffold affect Nurr1 binding and activation. Stable, non-reactive analogs have been developed to probe these interactions without the complication of oxidative instability. nih.govacs.org For instance, replacing the hydroxyl groups with halogens has yielded valuable insights.
| Compound | Target | Binding Affinity (KD) | Cellular Activity (EC50) |
| 5,6-dihydroxyindole (DHI) | Nurr1 LBD | Binds, but unstable | Active |
| 5-Chloro-1H-indole | Nurr1 LBD | ~15.0 µM biorxiv.org | Potent activator |
| 6-Chloro-1H-indole-5-carboxamide | Nurr1 LBD | 0.5 µM acs.org | 3 µM acs.org |
| 5-Bromo-1H-indole | Nurr1 LBD | Higher affinity than chloro analog biorxiv.org | Activator |
| 5,6-Dichloro-1H-indole | Nurr1 LBD | Binds | Does not activate certain genes biorxiv.org |
This table is generated based on available data for analogs of 5,6-dihydroxyindole.
These studies indicate that the 5- and 6-positions are solvent-exposed in the Nurr1 binding pocket, making them ideal for introducing substituents to enhance affinity and modulate activity. acs.orgnih.gov While 5-monosubstituted indoles can bind and activate Nurr1, corresponding 5,6-disubstituted analogs may bind without activating certain downstream genes, suggesting that different substitution patterns can induce distinct receptor conformations. biorxiv.org A methyl group at the C-4 position would likely project into a different region of the binding pocket, and its effect would depend on the specific topology of that subsite.
Structure-based design utilizes high-resolution structural information of a biological target to guide the synthesis of more potent and selective inhibitors or activators. nih.govmdpi.com For Nurr1, the crystal structure with DHI bound reveals a narrow pocket where the indole ring sits. acs.org The 5- and 6-positions are oriented towards the solvent, providing an opportunity for designing larger substituents that can form additional interactions with surface grooves on the receptor, thereby improving binding affinity and specificity. acs.orgnih.gov
Computational screening of virtual libraries based on the DHI scaffold has been used to identify novel agonists. acs.org This approach led to the discovery of potent carboxamide derivatives, such as 6-chloro-1H-indole-5-carboxamide, which exhibit sub-micromolar binding affinity. acs.org The design process for a 4-methyl analog would involve modeling the methyl group's interaction with the protein surface. If the pocket accommodating the C-4 position is hydrophobic, the methyl group could enhance binding through favorable van der Waals interactions. Conversely, if the pocket is sterically restricted or requires a hydrogen bond donor, the methyl group could be detrimental to binding.
Correlating Structural Features with Antioxidant and Antimicrobial Profiles
The chemical structure of this compound contains two key pharmacophores that contribute to its potential antioxidant and antimicrobial properties: the catechol (dihydroxybenzene) moiety and the indole nucleus.
The antioxidant activity of catecholic compounds is well-established and stems from their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, forming a stable semiquinone radical. nih.gov The presence of two hydroxyl groups in an ortho arrangement, as in this compound, is a critical feature for potent radical scavenging and metal-chelating activity. nih.gov The indole N-H group can also participate in antioxidant activity through a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism, forming a resonance-stabilized indolyl radical. nih.govresearchgate.net
The effect of a methyl group on antioxidant activity depends on its position. Electron-donating groups on an aromatic ring generally enhance antioxidant activity by stabilizing the resulting radical cation. A methyl group at C-4 would be expected to contribute to this electronic stabilization. However, it can also influence the redox potential of the catechol moiety. Studies on other phenolic antioxidants have shown that methyl substitution can either increase or decrease reactivity depending on the specific electronic and steric context. mdpi.com
| Structural Feature | Contribution to Antioxidant Activity |
| 5,6-Dihydroxy (Catechol) Moiety | Primary site for hydrogen/electron donation to scavenge free radicals. nih.gov Can chelate metal ions, preventing Fenton reactions. nih.gov |
| Indole N-H Group | Can act as a hydrogen donor, contributing to radical scavenging. nih.gov |
| Aromatic Ring System | Stabilizes the resulting semiquinone and indolyl radicals through resonance. researchgate.net |
| C-4 Methyl Group | Electron-donating nature may increase electron density and stabilize radical intermediates. Sterically blocks one potential site of oxidative coupling. |
The antimicrobial properties of indole derivatives are diverse. unina.it The parent compound DHI exhibits broad-spectrum antibacterial and antifungal activity, which is attributed to the reactive quinones generated during its oxidation. nih.gov These quinones can crosslink biological macromolecules like proteins and DNA, leading to cytotoxicity in microbes. nih.gov Furthermore, hydroxylated aromatic compounds can disrupt microbial membranes and inhibit key cellular enzymes. mdpi.com The introduction of a methyl group, as in this compound, could modulate this activity by altering the compound's lipophilicity, which affects its ability to penetrate microbial cell walls, and by modifying its redox potential, which influences the rate of formation of the active quinone species.
Academic Applications of 4 Methyl 1h Indole 5,6 Diol and Its Derivatives in Advanced Research
Versatility as Building Blocks in Complex Organic Synthesis
The 4-methyl-1H-indole-5,6-diol scaffold is a versatile building block for constructing more complex molecular architectures. 5,6-Dihydroxyindoles are recognized as the key structural units of eumelanin (B1172464) biopolymers, highlighting their inherent ability to form larger, functional systems. researchgate.net Synthetic chemists can leverage this reactivity for various applications.
The elaboration of commercially available indole (B1671886) precursors provides access to a wide range of dihydroxyindole-inspired small molecules. nih.gov Techniques such as regioselective halogenation followed by cross-coupling reactions (e.g., Suzuki coupling) allow for the introduction of diverse aryl and heteroaryl substituents at various positions on the indole ring. nih.gov This modular approach enables the creation of a library of complex derivatives starting from a core structure like this compound. The catechol hydroxyl groups can be protected during these synthetic steps and later deprotected to yield the final diol, or they can be used as handles for further functionalization, such as etherification or esterification. This strategic functionalization is crucial for building complex natural product analogs, molecular probes, and novel materials.
Precursors in Mechanistic Studies of Biomedical Pathways and Drug Discovery
The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. nih.gov Derivatives of this compound are valuable as precursors for designing molecules to probe and modulate biological pathways implicated in a range of diseases.
The indole ring system is a key pharmacophore that can interact with various biological receptors and enzymes. nih.gov The design and synthesis of novel indole derivatives are a major focus of medicinal chemistry. For instance, studies on 5-hydroxyindole-3-carboxylic acids and their ester derivatives have yielded compounds with potent cytotoxic effects against breast cancer cells. nih.gov This demonstrates how modifications to the core indole structure can lead to significant pharmacological activity.
The this compound structure serves as an excellent starting point for such discovery efforts. The methyl group at the C4 position can influence binding affinity and selectivity for specific biological targets, while the diol functionality offers opportunities for creating derivatives with altered solubility, metabolic stability, and hydrogen-bonding capabilities.
Indole-based compounds, including tryptophan metabolites and melatonin, exhibit significant neuroprotective properties through antioxidant and anti-inflammatory mechanisms. hilarispublisher.com Research into neurodegenerative conditions like Parkinson's disease has identified the dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) as a key molecule. DHI has been shown to bind to and regulate the nuclear receptor Nurr1, a transcription factor essential for the development and maintenance of dopamine-producing neurons that degenerate in Parkinson's disease. nih.gov
Due to the inherent instability of DHI, researchers have synthesized more stable, unreactive analogs, such as 5-chloroindole, to serve as tools for studying Nurr1 function. nih.gov These analogs successfully mimic the binding of DHI and help to elucidate the receptor's biological role. This approach highlights the use of the dihydroxyindole scaffold as a precursor for designing chemical probes. As a close derivative, this compound is a highly relevant platform for developing new and potentially more potent or selective probes to investigate the Nurr1 pathway and other mechanisms related to neurodegeneration.
| Indole Derivative Class | Therapeutic Target/Mechanism | Relevance to Neurodegenerative Disease |
| 5,6-Dihydroxyindoles (DHI) | Nuclear Receptor Nurr1 | Regulation of genes for dopamine synthesis and packaging; neuroprotection. nih.gov |
| Tryptophan Metabolites | NMDA Receptor Antagonism, Antioxidant Activity | Reduction of excitotoxicity and cellular defense against oxidative stress. hilarispublisher.com |
| Melatonin & Analogs | Free Radical Scavenging, Anti-inflammatory | Mitigation of oxidative damage implicated in Alzheimer's and Parkinson's disease. hilarispublisher.com |
| Indirubin Derivatives | Cyclin-Dependent Kinase (CDK5) Inhibition | Reduction of tau hyperphosphorylation, a hallmark of Alzheimer's disease. hilarispublisher.com |
The indole scaffold is a foundational element in the development of anticancer agents. mdpi.com The closely related compound 5,6-dihydroxyindole-2-carboxylic acid (DHICA), another melanin (B1238610) precursor, has been shown to exert cytotoxic effects on tumor cell lines. nih.gov
Modern cancer drug design often involves creating indole derivatives that target specific molecular pathways. For example, various synthetic indole analogs have been developed to function as:
Tubulin Polymerization Inhibitors: These compounds disrupt the formation of microtubules, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Histone Deacetylase (HDAC) Inhibitors: Altering gene expression by inhibiting HDACs is a promising strategy in oncology. 5-aroylindole derivatives have been identified as potent and selective HDAC6 inhibitors, showing potential in Alzheimer's disease models and relevance for cancer. ntu.edu.tw
Kinase Inhibitors: Many indole-based molecules are designed to inhibit specific protein kinases that are overactive in various cancers.
This compound serves as a valuable precursor for synthesizing novel compounds aimed at these and other oncological targets. The specific substitution pattern of this molecule can be used to generate derivatives with unique structure-activity relationships, potentially leading to the discovery of more effective and selective cancer therapies.
Development of Biomimetic Materials and Smart Sensing Technologies
The unique chemical properties of the 5,6-dihydroxyindole core make it an ideal building block for creating advanced functional materials that mimic biological systems.
Eumelanin, the black-brown pigment found in human skin and hair, is a natural biopolymer primarily composed of oxidatively polymerized 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govacs.org This natural material possesses remarkable properties, including broadband ultraviolet and visible light absorption, which makes it an excellent photoprotective agent. researchgate.net
Researchers have successfully mimicked this natural process to create synthetic eumelanin-like materials through the oxidative polymerization of dihydroxyindole monomers. researchgate.netmorressier.com These biomimetic polymers replicate many of the functional properties of natural eumelanin and are being investigated for a wide array of applications. nih.gov The use of substituted monomers, such as this compound, provides a powerful method for tuning the properties of the resulting polymer. The presence and position of substituents on the indole ring can alter the polymerization process and the final electronic, optical, and morphological characteristics of the material. researchgate.net
| Property / Application | Natural Eumelanin | Synthetic Eumelanin-like Polymers |
| Primary Monomers | 5,6-Dihydroxyindole (DHI), DHICA acs.org | 5,6-Dihydroxyindole (DHI) and its synthetic derivatives. morressier.com |
| Key Functions | Photoprotection, Antioxidant. researchgate.net | Functional mimicry of natural properties. researchgate.net |
| Advanced Applications | Biological pigmentation. | Organic semiconductors, Bioelectronic interfaces, Water purification agents, Bioadhesives. nih.govacs.orgresearchgate.net |
| Structural Control | Heterogeneous and complex. | Can be controlled by using specific monomers and polymerization conditions. acs.org |
Chemical Sensor Development Leveraging Indole-5,6-diol Chemistry (e.g., Anion Sensing)
The inherent chemical characteristics of the indole-5,6-diol framework, particularly the presence of the N-H proton and the hydroxyl groups, make it a promising scaffold for the development of chemical sensors. These functional groups can engage in hydrogen bonding interactions with various analytes, leading to detectable changes in the molecule's photophysical or electrochemical properties. While the broader class of indole derivatives has been extensively investigated for anion sensing, specific studies focusing on this compound are not widely documented in the current scientific literature.
The fundamental principle behind the use of indole-based compounds as anion sensors lies in the ability of the indole N-H proton to act as a hydrogen bond donor. This interaction is often enhanced by the presence of electron-withdrawing groups on the indole ring, which increases the acidity of the N-H proton and strengthens the hydrogen bond with the target anion. In the case of this compound, the hydroxyl groups at the 5 and 6 positions can also participate in hydrogen bonding, potentially leading to a cooperative binding effect and enhanced selectivity for certain anions.
Upon binding with an anion, a number of changes can be observed in the sensor molecule. These include a shift in the absorption or fluorescence spectrum, a change in color (chromogenic sensing), or a modulation of its redox potential. These changes form the basis of the sensing mechanism. For instance, the binding of a fluoride (B91410) ion to an indole-based sensor can induce deprotonation of the N-H group, leading to a significant color change that can be detected by the naked eye.
To illustrate the potential of this class of compounds, the table below presents hypothetical data for a sensor based on a this compound derivative, drawing on typical performance characteristics observed for other indole-based anion sensors.
| Sensor Derivative | Target Anion | Detection Method | Limit of Detection (LOD) | Binding Constant (K) |
| N-Aryl-4-methyl-1H-indole-5,6-diol | F⁻ | Colorimetric/Fluorometric | 1.5 µM | 2.8 x 10⁴ M⁻¹ |
| 2-Thienyl-4-methyl-1H-indole-5,6-diol | CN⁻ | Colorimetric | 3.2 µM | 1.5 x 10⁴ M⁻¹ |
| N-Ferrocenyl-4-methyl-1H-indole-5,6-diol | H₂PO₄⁻ | Electrochemical | 0.8 µM | 5.1 x 10⁴ M⁻¹ |
Applications in Natural Product Synthesis and Chemical Modification
The this compound scaffold, with its combination of an indole nucleus and a catechol-like functionality, represents a versatile building block for organic synthesis. However, a comprehensive survey of the literature reveals that its direct application as a starting material in the total synthesis of complex natural products is not extensively reported. The majority of synthetic efforts in the broader indole alkaloid family tend to utilize more readily available or functionally diverse indole precursors.
Despite the limited examples of its use in total synthesis, the synthesis of derivatives of this compound has been documented, showcasing the viability of constructing this core structure. A notable example is the synthesis of 4-methyl-5,6-dihydroxytryptamine. This synthesis was achieved through a reductive cyclization of the corresponding 2,β-dinitrostyrene precursor. This approach highlights a potential route to access the this compound core, which can then be further elaborated.
The functional groups present in this compound offer several handles for chemical modification. The hydroxyl groups can be protected, for example, as methyl or benzyl (B1604629) ethers, to allow for selective reactions at other positions of the indole ring. The indole nitrogen can be functionalized through N-alkylation or N-arylation reactions. The pyrrole (B145914) ring of the indole nucleus is susceptible to electrophilic substitution, although the electron-rich nature of the dihydroxy-substituted benzene (B151609) ring can influence the regioselectivity of such reactions.
The catechol-like moiety is also redox-active and can be oxidized to the corresponding quinone. This reactivity is a key feature of the parent 5,6-dihydroxyindole in the biosynthesis of melanin and could be exploited in the synthesis of novel materials or biologically active molecules.
The table below outlines some potential synthetic transformations that could be applied to this compound, demonstrating its potential as a versatile intermediate in organic synthesis, even though specific applications in the synthesis of named natural products are not prevalent.
| Reaction Type | Reagents and Conditions | Potential Product | Synthetic Utility |
| O-Alkylation | K₂CO₃, Alkyl halide (e.g., CH₃I, BnBr) in Acetone | 4-methyl-5,6-dialkoxy-1H-indole | Protection of hydroxyl groups for further functionalization |
| N-Alkylation | NaH, Alkyl halide in THF | 1-Alkyl-4-methyl-1H-indole-5,6-diol | Introduction of substituents on the indole nitrogen |
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | Introduction of a formyl group for further elaboration |
| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic acid | 4-methyl-3-((dimethylamino)methyl)-1H-indole-5,6-diol | Synthesis of gramine (B1672134) analogues, precursors to tryptamines |
| Oxidation | Oxidizing agent (e.g., Fremy's salt) | 4-methyl-1H-indole-5,6-dione | Formation of the corresponding quinone for cycloaddition or other reactions |
Future Research Directions and Emerging Paradigms for 4 Methyl 1h Indole 5,6 Diol Research
Development of Novel Synthetic Methodologies for Enhanced Regio- and Stereoselectivity
A significant hurdle in exploring the potential of 4-methyl-1H-indole-5,6-diol is the lack of established, high-yield synthetic routes. Future research must prioritize the development of novel synthetic methodologies that offer precise control over the placement of the methyl group (regioselectivity). While methods exist for the synthesis of the parent 5,6-dihydroxyindole (B162784), often starting from precursors like 3,4-dibenzyloxybenzaldehyde, these routes require adaptation to introduce the C4-methyl substituent efficiently. wikipedia.org
Prospective synthetic strategies could involve:
Catalytic Reductive Cyclization: A promising approach involves the catalytic reductive cyclization of a suitably substituted dinitrostyrene precursor, such as 4,5-dihydroxy-3-methyl-2,β-dinitrostyrene. This method has been shown to be effective for the parent compound, offering a direct, single-step route to the dihydroxyindole core. google.com
Transition-Metal Catalyzed Cross-Coupling: Modern cross-coupling reactions could be employed to introduce the methyl group onto a pre-formed indole (B1671886) ring, although this may present challenges with protecting the sensitive catechol moiety.
Enzymatic Synthesis: Biocatalytic approaches, leveraging engineered enzymes, could offer unparalleled selectivity and milder reaction conditions, mimicking the biosynthetic pathways of related natural products.
The development of these methods will be crucial for producing sufficient quantities of this compound for comprehensive biological and material science investigations.
Deeper Mechanistic Elucidation of Indole-5,6-diol Biological Interactions at the Molecular Level
The biological role of the parent 5,6-dihydroxyindole is primarily associated with its function as a monomer in the oxidative polymerization that forms eumelanin (B1172464). researchgate.netnih.gov The presence of a C4-methyl group in this compound could fundamentally alter this process and introduce new biological interactions.
Future research should focus on:
Enzyme-Substrate Interactions: Investigating how this compound interacts with tyrosinase and other enzymes involved in melanogenesis is critical. hmdb.ca The methyl group may enhance or inhibit enzyme binding, thereby modulating the rate and pathway of melanin (B1238610) formation.
Oxidative Polymerization: A key area of inquiry is how the C4-methyl group affects the oxidative coupling of the monomer. In 5,6-dihydroxyindole, polymerization occurs through linkages at positions like C2, C4, and C7. researchgate.netresearchgate.net The methyl group at C4 would block this position, potentially redirecting polymerization to create novel melanin-like materials with distinct properties.
Receptor Binding and Signaling: Beyond melanin, indole derivatives are known to interact with a wide range of biological targets. nih.gov Screening this compound against panels of receptors, ion channels, and enzymes could uncover previously unknown pharmacological activities.
These molecular-level investigations will clarify the unique biological profile of this substituted indole.
Integration of Advanced Computational Approaches for Predictive Design and Discovery
Advanced computational chemistry offers a powerful toolkit for accelerating research into this compound before extensive laboratory synthesis is undertaken. In silico methods can predict molecular properties and guide experimental design, saving significant time and resources.
Key computational approaches to be integrated include:
Density Functional Theory (DFT) Calculations: To predict the electronic properties, redox potential, and reactivity of this compound. This can provide insights into its stability and propensity for oxidative polymerization compared to the parent compound.
Molecular Docking Simulations: To predict the binding affinity and orientation of the compound within the active sites of relevant enzymes (e.g., tyrosinase) or pharmacological receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building models based on a virtual library of related indole-5,6-diol derivatives, QSAR can predict the potential biological activities and physicochemical properties of this compound.
The table below illustrates a hypothetical comparison of predicted properties for 5,6-dihydroxyindole and its 4-methyl analogue, which could be generated through computational studies.
| Property | 5,6-Dihydroxyindole (Predicted) | This compound (Hypothetical) | Research Implication |
|---|---|---|---|
| Oxidation Potential | Baseline Value | Slightly Increased | May polymerize more readily or exhibit enhanced antioxidant activity. |
| Lipophilicity (LogP) | Baseline Value | Increased | Could lead to better membrane permeability and altered bioavailability. |
| Binding Affinity to Tyrosinase | -X kcal/mol | Potentially Altered | Steric hindrance from the methyl group may decrease binding, inhibiting melanogenesis. |
These predictive models will serve as an invaluable guide for prioritizing synthetic targets and biological assays.
Exploration of Undiscovered Derivatization Opportunities and Functionalization Sites
The this compound core structure presents multiple sites for further chemical modification, opening a vast chemical space for the creation of novel derivatives with tailored properties.
Future research should systematically explore functionalization at these key sites:
The Catechol Hydroxyl Groups (C5-OH, C6-OH): These groups can be alkylated, acylated, or used to chelate metal ions, which could tune the compound's antioxidant properties, solubility, and ability to form coordination polymers.
The Pyrrole (B145914) Nitrogen (N1): Alkylation or acylation at the N-H position can significantly impact the molecule's electronic properties and biological activity.
The C2 and C3 Positions: These positions on the pyrrole ring are often nucleophilic and represent prime targets for introducing new functional groups to build more complex molecular architectures.
Systematic derivatization will generate a library of compounds for structure-activity relationship (SAR) studies, crucial for optimizing any identified biological or material properties.
Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Biomedical Engineering
The full potential of this compound can only be realized through a highly interdisciplinary research approach that bridges fundamental chemistry with applied sciences.
Emerging paradigms will involve:
Chemical Biology: Using this compound as a chemical probe to study the process of melanogenesis and related cellular pathways. Its unique polymerization properties could help elucidate the fine structure of melanin.
Materials Science: The C4-methyl substitution is expected to disrupt the typical packing and bonding of melanin polymers. This provides an opportunity to create novel "melanin-like" biomaterials with unique optical, conductive, and adhesive properties for applications in organic electronics, coatings, and bio-interfaces. researchgate.net
Biomedical Engineering: Developing biocompatible and biodegradable materials from this compound for applications in tissue engineering, drug delivery, and medical devices. The inherent antioxidant properties of the catechol group could be leveraged to create materials that actively reduce oxidative stress in biological environments.
This integrated approach will ensure that fundamental discoveries about the chemistry and biology of this compound are translated into practical, high-impact applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
